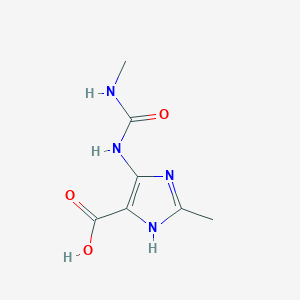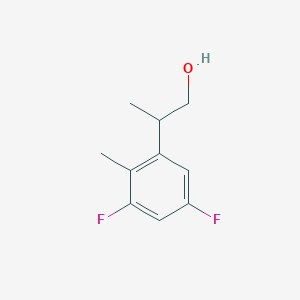
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a dimethylcarbamate group at the 3-position. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide typically involves the quaternization of 3-dimethylaminopyridine with methyl iodide, followed by the reaction with dimethylcarbamoyl chloride. The final step involves the conversion of the resulting quaternary ammonium salt to its hydrobromide form by treatment with hydrobromic acid.
-
Quaternization
Reactants: 3-dimethylaminopyridine, methyl iodide
Conditions: Reflux in anhydrous acetone
Product: (1-methylpyridin-1-ium-3-yl) iodide
-
Carbamoylation
Reactants: (1-methylpyridin-1-ium-3-yl) iodide, dimethylcarbamoyl chloride
Conditions: Stirring at room temperature in anhydrous dichloromethane
Product: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide
-
Conversion to Hydrobromide
Reactants: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide, hydrobromic acid
Conditions: Stirring at room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyridinium derivatives
Substitution: Substituted carbamates
科学的研究の応用
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and carbamate derivatives.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: Investigated for its potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it mimics the action of natural ligands, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- (1-methylpyridin-1-ium-4-yl) N,N-dimethylcarbamate;hydrobromide
- (1-methylpyridin-1-ium-2-yl) N,N-dimethylcarbamate;hydrobromide
- (1-methylpyridin-1-ium-3-yl) N,N-diethylcarbamate;hydrobromide
Uniqueness
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is unique due to its specific substitution pattern on the pyridinium ring, which influences its reactivity and binding affinity. This compound’s structural configuration allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C9H14BrN2O2+ |
|---|---|
分子量 |
262.12 g/mol |
IUPAC名 |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1; |
InChIキー |
VNYBTNPBYXSMOO-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)




![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)


![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
